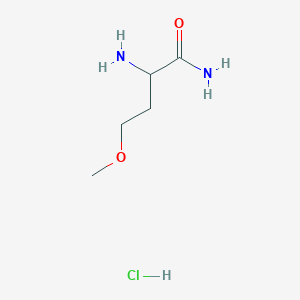

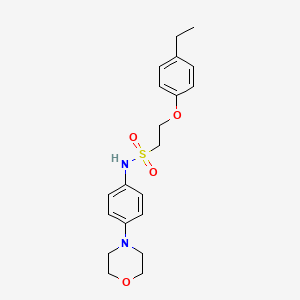

![molecular formula C15H14N6OS B2920610 Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1235264-62-6](/img/structure/B2920610.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photovoltaics

Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for their use in photovoltaic devices . They serve as electron donor-acceptor systems that can improve the efficiency of solar cells by enhancing light absorption and charge separation . The specific compound could be investigated for its potential to increase the performance of dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs).

Fluorescent Sensors

The benzo[c][1,2,5]thiadiazole core is known for its fluorescent properties. This makes it valuable for developing fluorescent sensors that can detect various analytes or changes in environmental conditions. The compound’s ability to act as a fluorophore can be utilized in creating sensitive and selective sensors for biological and chemical applications .

Organophotocatalysis

This compound has potential applications as a visible-light organophotocatalyst. Organophotocatalysts are crucial for driving chemical reactions using light energy. The benzo[c][1,2,5]thiadiazole moiety’s strong electron-accepting properties could make it an effective catalyst for a range of photoredox reactions, which are important in synthetic organic chemistry .

Organic Light Emitting Diodes (OLEDs)

Benzo[c][1,2,5]thiadiazole derivatives are promising materials for OLEDs due to their electroluminescent properties. The compound could be used as an emitter layer in OLEDs, potentially contributing to the development of more efficient and longer-lasting displays .

Bioimaging

The fluorescent nature of benzo[c][1,2,5]thiadiazole-based compounds also lends itself to bioimaging applications. They can be used as probes for imaging lipid droplets, mitochondria, and plasma membranes within cells. This compound could be modified to enhance its specificity and brightness for clearer imaging results .

Electrocatalytic Hydrogen Production

Research has indicated that benzo[c][1,2,5]thiadiazole derivatives can be used in electrocatalytic systems for hydrogen production. The compound’s electronic structure might be optimized to facilitate the reduction of protons to hydrogen gas, which is a clean and renewable energy source .

Mechanism of Action

Target of Action

Similar compounds have demonstrated inhibitory activity against protein tyrosine phosphatase 1b (ptp1b) and shp2 . These proteins play crucial roles in cellular signaling pathways, particularly those related to growth and differentiation.

Mode of Action

Compounds with similar structures have been extensively researched for use in photovoltaics or as fluorescent sensors . They function as electron donor–acceptor (D–A) systems, with the benzo[c][1,2,5]thiadiazol (BTZ) motif acting as a strongly electron-accepting moiety .

Biochemical Pathways

The btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz-containing metal–organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) .

Result of Action

Similar compounds have been used as potential visible-light organophotocatalysts . They have also been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light is a critical factor for compounds used in photovoltaics or as fluorescent sensors . Additionally, the rise of photoredox catalysis as a powerful tool for enabling organic transformations has stimulated discussions about environmentally sustainable chemistry .

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6OS/c22-14(11-2-3-12-13(10-11)19-23-18-12)20-6-8-21(9-7-20)15-16-4-1-5-17-15/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJODIQFTNLRCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

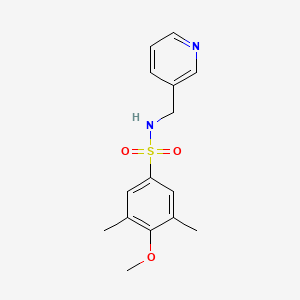

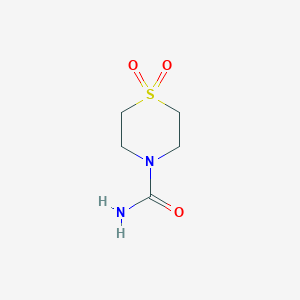

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2920528.png)

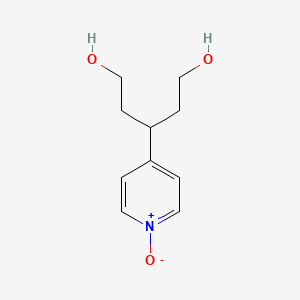

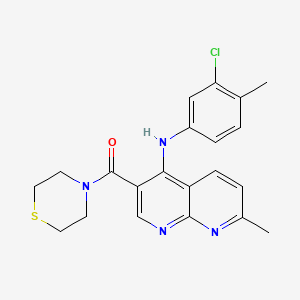

![3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2920534.png)

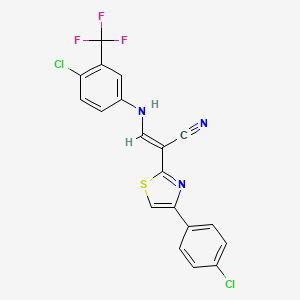

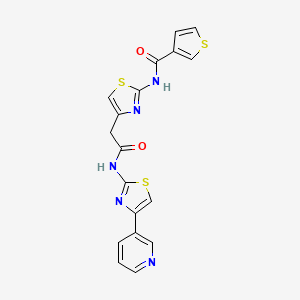

![2-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2920536.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2920537.png)

![N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide](/img/structure/B2920542.png)

![5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2920548.png)